COX-2 Inhibition Selectivity: Sinapaldehyde vs. Non-Selective NSAIDs
Sinapaldehyde demonstrates selective inhibition of Cyclooxygenase-2 (COX-2) with an IC50 of 47.8 µM . This selectivity profile differentiates it from classical non-selective NSAIDs (e.g., ibuprofen, naproxen), which inhibit both COX-1 and COX-2 at therapeutic concentrations. While no direct head-to-head study with other phenylpropanoids was found for this specific assay, the data provides a class-level inference that Sinapaldehyde's methoxylation pattern may confer a distinct enzyme interaction compared to its precursor, coniferaldehyde, which is not typically reported as a selective COX-2 inhibitor.
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 47.8 µM |
| Comparator Or Baseline | Classical NSAIDs (e.g., Ibuprofen, Naproxen) |
| Quantified Difference | N/A (Qualitative difference in selectivity) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This selectivity profile makes Sinapaldehyde a valuable tool compound for studying COX-2-mediated inflammatory pathways without the confounding effects of COX-1 inhibition, which is linked to gastrointestinal side effects.
